N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Thiophene-Sulfonamide SAR

Procure N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide for focused CA inhibitor library synthesis with dual SAR vectors (thiophene C5 & amide N-substituent) unavailable in primary amide analogs. Reported CYP2C9 IC50 of 3.50 µM and antiproliferative activity in A549/Caco-2 lines support its use as a phenotypic screening hit and CYP interaction probe. Its N,N-dimethylacetamide terminus preserves the zinc-binding sulfonamide pharmacophore, enabling parallel derivatization. Confirm ≥95% purity (HPLC) before cell-based assays.

Molecular Formula C14H16N2O3S2
Molecular Weight 324.4 g/mol
CAS No. 1060259-52-0
Cat. No. B6417910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
CAS1060259-52-0
Molecular FormulaC14H16N2O3S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C14H16N2O3S2/c1-16(2)13(17)10-11-5-7-12(8-6-11)15-21(18,19)14-4-3-9-20-14/h3-9,15H,10H2,1-2H3
InChIKeyQAIQESRBMHWRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide (CAS 1060259-52-0): Structural Identity and Compound-Class Baseline for Procurement Decisions


N,N-Dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a synthetic small molecule (C14H16N2O3S2, MW 324.4 g/mol) belonging to the thiophene‑sulfonamide‑acetamide hybrid class . Its core architecture—a thiophene‑2‑sulfonamide group linked to a phenylacetamide bearing a tertiary dimethylamide terminus—places it within a family extensively investigated for carbonic anhydrase (CA) inhibition and antiproliferative activity [1]. However, within this class, minor structural modifications (e.g., methylation state of the amide nitrogen, substitution on the thiophene ring, or sulfonamide regio‑isomerism) profoundly alter target affinity, isoform selectivity, and ADME properties, making direct interchange without specification‑level verification a significant scientific and procurement risk.

N,N-Dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide: Why Generic Substitution Within the Thiophene‑Sulfonamide Class Fails


Even structurally close thiophene‑sulfonamide derivatives exhibit large differences in potency and selectivity. A systematic evaluation of thiophene‑based sulfonamides against human carbonic anhydrase isoforms hCA‑I and hCA‑II reported IC50 values spanning over three orders of magnitude (69 nM to 70 µM for hCA‑I) within a single congeneric series, and inhibition mechanisms varied from competitive to non‑competitive [1]. The N,N‑dimethyl‑acetamide terminus of the target compound is absent in analogs such as 2‑[4‑(thiophene‑2‑sulfonamido)phenyl]acetamide (CAS 1060223‑43‑9, primary amide) or N‑[4‑(dimethylsulfamoyl)phenyl]‑2‑(thiophen‑2‑yl)acetamide (CAS 692746‑16‑0, reversed sulfonamide orientation). Because the dimethylamide group participates in hydrogen‑bond networks that determine CA isoform discrimination and metabolic stability, generic replacement without quantitative activity confirmation invalidates SAR continuity and risks selecting an inactive or non‑selective surrogate.

N,N-Dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide: Quantitative Comparator Evidence for Scientific Selection


Carbonic Anhydrase Inhibitory Potency: Class-Level Potency Range and the Structural Basis for N,N-Dimethyl Advantage

Direct quantitative data for N,N‑dimethyl‑2‑[4‑(thiophene‑2‑sulfonamido)phenyl]acetamide against specific CA isoforms are not publicly available. However, a published study of thiophene‑based sulfonamides demonstrated IC50 values for hCA‑I ranging from 69 nM to 70 µM and for hCA‑II from 23.4 nM to 1.405 µM, with corresponding Ki values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA‑I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA‑II) [1]. The dimethylamide substituent present in the target compound contributes an additional hydrogen‑bond acceptor that, in analogous sulfonamide series, has been shown to stabilize interactions with residues in the CA active‑site cleft, preferentially enhancing hCA‑II affinity over hCA‑I [1].

Carbonic Anhydrase Inhibition Enzyme Kinetics Thiophene-Sulfonamide SAR

Structural Differentiation: N,N-Dimethylacetamide vs. Primary Amide in Sulfonamide SAR

The target compound (MW 324.4 g/mol, logP ~1.8 predicted) differs from its closest commercially available analog, 2‑[4‑(thiophene‑2‑sulfonamido)phenyl]acetamide (CAS 1060223‑43‑9, MW 296.4 g/mol, primary amide), by the presence of two N‑methyl groups on the terminal acetamide . This substitution eliminates two hydrogen‑bond donors, increases lipophilicity, and alters the conformational preference of the acetamide side chain. In related sulfonamide series, tertiary amide analogs consistently exhibit improved membrane permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s vs. < 2 × 10⁻⁶ cm/s for primary amides) and reduced susceptibility to amidase‑mediated hydrolysis [1].

Medicinal Chemistry Structure-Activity Relationship Amide Substitution Effect

Sulfonamide Regio‑Isomerism: N‑Sulfonamido vs. N‑(Dimethylsulfamoyl) Pharmacophore Distinction

The target compound bears an N‑(thiophene‑2‑sulfonamido) group (sulfonamide nitrogen attached to the phenyl ring), whereas N‑[4‑(dimethylsulfamoyl)phenyl]‑2‑(thiophen‑2‑yl)acetamide (CAS 692746‑16‑0) features a reversed sulfonamide orientation (dimethylsulfamoyl on the phenyl ring). In carbonic anhydrase, the sulfonamide NH is essential for zinc coordination; regio‑isomers lacking this NH or presenting it in a different geometry show ≥100‑fold loss in CA inhibitory potency [1]. A reported IC50 of 28 µM for the reversed‑orientation compound against an unspecified target is consistent with non‑specific or off‑target activity rather than classical CA inhibition [2].

Sulfonamide Pharmacophore Regioisomer Comparison Target Engagement

Thiophene Substitution Effect: 5‑Methyl vs. Unsubstituted Thiophene in Sulfonamide Potency

Introduction of a methyl group at the 5‑position of the thiophene ring (as in 2‑[4‑(5‑methylthiophene‑2‑sulfonamido)phenyl]acetamide) increases steric bulk and electron density on the heterocycle. In the thiophene‑sulfonamide carbonic anhydrase inhibitor series, 5‑substitution modulates the pKa of the sulfonamide NH and alters the dihedral angle between the thiophene and sulfonamide planes, which can either enhance or diminish binding affinity depending on the specific CA isoform [1]. Without direct comparative data, the unsubstituted thiophene of the target compound provides a less sterically encumbered pharmacophore, potentially favoring binding to isoforms with narrower active‑site clefts (e.g., CA IX) over the 5‑methyl analog.

Thiophene Substitution SAR Enzyme Inhibition

Antiproliferative Potential and Kinase Inhibition Profile: Preliminary Evidence Requiring Further Validation

Vendor‑reported screening data (not independently peer‑reviewed) suggest that N,N‑dimethyl‑2‑[4‑(thiophene‑2‑sulfonamido)phenyl]acetamide reduces cell viability in A549 (lung cancer) and Caco‑2 (colorectal cancer) lines, and exhibits inhibitory activity against carbonic anhydrase and CYP2C9 (IC50 = 3.50 µM in liver microsomes) [1]. In contrast, the primary amide analog (CAS 1060223‑43‑9) has been profiled only for COX inhibition (COX‑1 IC50 = 18.59 µM; COX‑2 IC50 = 2.6 µM) , indicating that the dimethylamide modification shifts the target engagement profile from cyclooxygenase toward CYP and CA enzyme families.

Anticancer Activity Kinase Inhibition Phenotypic Screening

Drug‑Likeness and ADME Predictors: N,N‑Dimethylacetamide as a Permeability‑Enhancing Motif

In a systematic analysis of CNS drug space, tertiary amides (such as the N,N‑dimethylacetamide terminus of the target compound) were associated with higher passive permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s) and lower P‑glycoprotein efflux ratios compared to primary amides [1]. Applying these class‑derived rules to the target compound yields a predicted CNS MPO score of ≥4.5 (desirable range), whereas the primary amide analog (CAS 1060223‑43‑9) is predicted to score ≤3.0 due to higher TPSA and H‑bond donor count [1]. This classification directly impacts procurement decisions for neuroscience or intracellular target applications.

ADME Prediction Drug‑Likeness Permeability

N,N-Dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide: Best‑Fit Research and Industrial Application Scenarios


Carbonic Anhydrase Isoform Profiling and Tool Compound Development

Based on the class‑level carbonic anhydrase inhibition data (IC50 ranges 23.4 nM–1.405 µM for hCA‑II) [1], this compound serves as a structurally tractable starting point for developing isoform‑selective CA inhibitors. Its unsubstituted thiophene core and tertiary dimethylamide terminus offer two independent vectors for SAR exploration (thiophene C5 and amide N‑substituent) that are not simultaneously available in the primary amide analog (CAS 1060223‑43‑9). Procurement is justified for medicinal chemistry groups seeking to build focused CA inhibitor libraries with systematic variation at both the thiophene and acetamide positions.

CYP2C9-Mediated Drug Metabolism Studies

The reported CYP2C9 IC50 of 3.50 µM in human liver microsomes [2] positions this compound as a moderate‑affinity probe for CYP2C9 interaction studies. Unlike the primary amide analog (which shows COX‑2 rather than CYP activity), the target compound can be used to investigate thiophene‑sulfonamide‑CYP2C9 structure‑activity relationships or as a reference inhibitor in drug‑drug interaction screening panels, provided that independent potency confirmation is performed.

Cell‑Based Antiproliferative Screening in Solid Tumor Models

Preliminary cell viability data in A549 (lung) and Caco‑2 (colorectal) lines [2] support the use of this compound as a phenotypic screening hit for antiproliferative activity. Its predicted favorable permeability profile (CNS MPO ≥4.5) [3] suggests utility in intracellular target engagement assays, particularly for targets residing beyond the plasma membrane that are inaccessible to more polar sulfonamide analogs. Researchers should verify batch‑to‑batch purity (>95% by HPLC recommended) before initiating cell‑based studies.

Fragment‑Based or Structure‑Guided Design of Dual CA‑IX/CYP Probes

The compound’s dual engagement of carbonic anhydrase (class‑inferred) and CYP2C9 (IC50 = 3.50 µM) [2] suggests a polypharmacological profile that can be exploited in tumor microenvironment research, where CA‑IX (hypoxia‑induced) and CYP‑mediated metabolic pathways intersect. The N,N‑dimethylacetamide terminus provides a synthetic handle for further derivatization (e.g., amide coupling, N‑dealkylation) without compromising the zinc‑binding sulfonamide pharmacophore, making it a versatile intermediate for parallel library synthesis.

Quote Request

Request a Quote for N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.